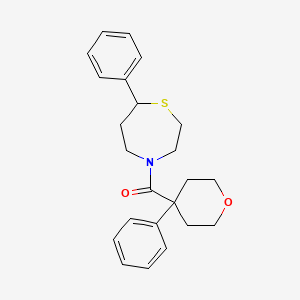
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, also known as PTM, is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. PTM is a heterocyclic compound that contains both a thiazepane and a tetrahydropyran ring in its structure. In
Wissenschaftliche Forschungsanwendungen
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has been studied for its potential applications in scientific research, particularly in the field of neuroscience. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has been shown to have an affinity for the dopamine D3 receptor, which is involved in the regulation of reward and motivation. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has also been shown to have an effect on the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a key role in mood regulation.
Wirkmechanismus
The mechanism of action of (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves its binding to the dopamine D3 receptor, which leads to the activation of intracellular signaling pathways. This activation can result in changes in the levels of neurotransmitters such as dopamine and serotonin, which can affect mood and behavior.
Biochemical and Physiological Effects
Studies have shown that (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone can have both biochemical and physiological effects. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has been shown to increase dopamine and serotonin levels in the brain, which can lead to changes in mood and behavior. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has also been shown to have an effect on the levels of other neurotransmitters, such as norepinephrine and acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has several advantages for use in lab experiments. It has a high affinity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in behavior and mood regulation. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is also relatively easy to synthesize, which makes it accessible to researchers. However, (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has some limitations for use in lab experiments. It has a short half-life, which can make it difficult to study its long-term effects. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone also has a relatively low potency, which can limit its usefulness in certain studies.
Zukünftige Richtungen
There are several future directions for research on (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone. One direction is to explore its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. Another direction is to study its effects on other neurotransmitter systems, such as the glutamate system. Additionally, further research can be done to optimize the synthesis of (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone and to develop more potent analogs of the compound.
Conclusion
In conclusion, (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone is a chemical compound that has potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method has been described in several research articles, and it has been shown to have an affinity for the dopamine D3 receptor. (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has biochemical and physiological effects, and it has advantages and limitations for use in lab experiments. There are several future directions for research on (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone, including exploring its therapeutic applications and optimizing its synthesis.
Synthesemethoden
The synthesis of (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone involves the reaction of 2-(4-phenyltetrahydro-2H-pyran-4-yl)acetaldehyde with 2-aminobenzothiazole under basic conditions. The resulting product is then subjected to further reactions to obtain (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone. The synthesis of (7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone has been described in several research articles, and the yield and purity of the product have been optimized through various methods.
Eigenschaften
IUPAC Name |
(4-phenyloxan-4-yl)-(7-phenyl-1,4-thiazepan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO2S/c25-22(23(12-16-26-17-13-23)20-9-5-2-6-10-20)24-14-11-21(27-18-15-24)19-7-3-1-4-8-19/h1-10,21H,11-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REEWLTQTOBKNIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-phenyl-1,4-thiazepan-4-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-7-(pyrrolidine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2631567.png)
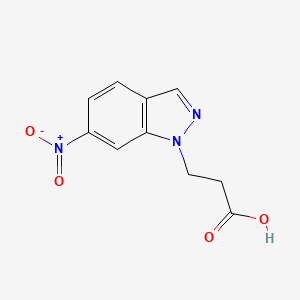
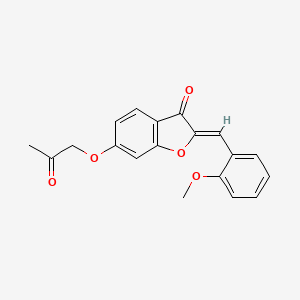

![N-[4-(2,3-Dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]but-2-ynamide](/img/structure/B2631572.png)
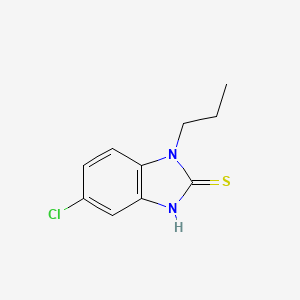
![Tert-butyl 3-[(6-oxo-3-pyridin-3-ylpyridazin-1-yl)methyl]azetidine-1-carboxylate](/img/structure/B2631578.png)
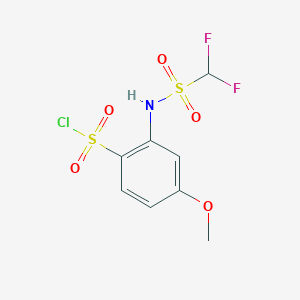
![N-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2631581.png)
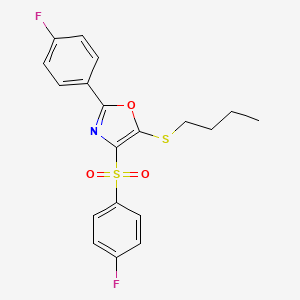

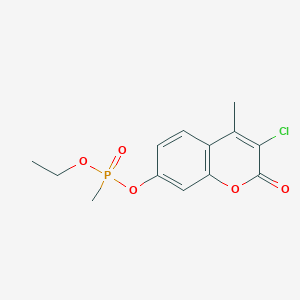
![3-chloro-N-[4-(dimethylsulfamoyl)phenyl]propanamide](/img/structure/B2631586.png)
![2-(2-Furyl)-5-(4-isopropylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2631588.png)